molecular formula C16H20FNO3S2 B2774784 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034586-54-2

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide

Cat. No.: B2774784
CAS No.: 2034586-54-2
M. Wt: 357.46
InChI Key: WOKDMOREBMHXGN-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, hydroxy, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate thiophene derivative and introduce the hydroxy and pentyl groups through a series of substitution and addition reactions. The fluorine atom is usually introduced via electrophilic fluorination, and the sulfonamide group is added through sulfonation followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a new aromatic compound with the nucleophile replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the fluorine atom can influence the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
  • 3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group can facilitate interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c1-12-11-14(17)4-5-16(12)23(20,21)18-8-6-13(7-9-19)15-3-2-10-22-15/h2-5,10-11,13,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDMOREBMHXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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